Kryptand 222B

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,11,17,20,25,28-hexaoxa-1,14-diazatricyclo[12.8.8.05,10]triaconta-5,7,9-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O6/c1-2-4-22-21(3-1)29-15-9-23-5-11-25-17-19-27-13-7-24(10-16-30-22)8-14-28-20-18-26-12-6-23/h1-4H,5-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLUTPDNMOEWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN2CCOCCOCCN1CCOC3=CC=CC=C3OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185181 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31250-18-7 | |

| Record name | Kryptofix 222B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31250-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6,8,9,11,12,14,15-decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Kryptand 222B: A Comprehensive Technical Guide to its Structure, Properties, and Applications in Advanced Research

Foreword: Unlocking Cation Control with a Molecular Architect

In the intricate world of supramolecular chemistry and its burgeoning applications in the life sciences, the ability to selectively recognize and sequester specific ions is paramount. Among the pantheon of synthetic ionophores, Kryptand 222B stands as a testament to elegant molecular design and profound functional capability. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the core structure, physicochemical properties, and advanced applications of this remarkable macrobicyclic ligand. We will delve not only into the "what" but, more critically, the "why"—providing the causal relationships that underpin its unique characteristics and the rationale behind the experimental methodologies for its use.

The Architectural Blueprint of this compound: A Cage for Cations

This compound, systematically named 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a synthetic macrobicyclic molecule renowned for its exceptional ability to form stable and selective complexes with cations.[1][2] Its three-dimensional structure is the very essence of its function, creating a precisely defined intramolecular cavity.

The molecule is composed of two bridgehead nitrogen atoms linked by three polyether chains, each containing two oxygen atoms. This arrangement forms a lipophilic exterior and a hydrophilic interior, rich in electron-donating oxygen and nitrogen atoms that are perfectly pre-organized for cation coordination.[3] The notation "222" in its name denotes the number of oxygen atoms in each of the three polyether bridges.

The cavity size of this compound is approximately 2.8 Å in diameter, a dimension that is serendipitously ideal for encapsulating the potassium ion (K⁺), which has an ionic diameter of about 2.66 Å.[4] This "size-fit" relationship is a cornerstone of its high selectivity for K⁺ over other alkali metal cations.[5]

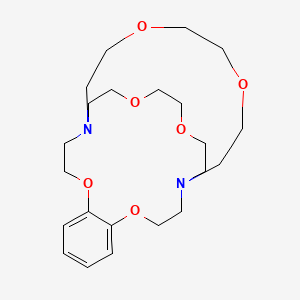

Caption: A 2D representation of the this compound structure, highlighting the nitrogen bridgeheads and the oxygen atoms within the polyether bridges that form the cation-binding cavity.

The encapsulation of a cation within the cryptand's cavity results in the formation of a "cryptate." This complexation shields the cation from the surrounding solvent, rendering the overall complex more lipophilic.[1] X-ray crystallographic studies of the potassium complex, [K(Kryptand-222B)]⁺, reveal that the K⁺ ion is coordinated to all eight heteroatoms (six oxygens and two nitrogens) in a distorted dicapped trigonal prismatic geometry.[6][7] The average K-O and K-N bond distances are approximately 2.8 Å and 3.0 Å, respectively.[8][9]

Synthesis of this compound: A Multi-Step Endeavor

The synthesis of this compound is a multi-step process that, while challenging, is achievable with careful execution. The classical synthesis, pioneered by Jean-Marie Lehn, for which he shared the Nobel Prize in Chemistry in 1987, involves the formation of a macrocyclic diamide followed by reduction.[1] Below is a generalized workflow and a more detailed experimental protocol.

Caption: A simplified workflow illustrating the key stages in the synthesis of this compound, involving sequential amidation and reduction steps.

Detailed Synthesis Protocol (Adapted from literature procedures)

Step 1: Synthesis of the Macrocyclic Diamide

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the diamine-diether, [CH₂OCH₂CH₂NH₂]₂, in a suitable anhydrous solvent such as benzene or toluene under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of the diacyl dichloride, [CH₂OCH₂COCl]₂, in the same anhydrous solvent.

-

Slowly add the diacyl dichloride solution to the diamine solution over several hours with vigorous stirring at room temperature. The slow addition under high dilution conditions is crucial to favor intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, continue stirring the reaction mixture overnight.

-

Filter the reaction mixture to remove the ammonium hydrochloride byproduct.

-

Evaporate the solvent under reduced pressure to obtain the crude macrocyclic diamide.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of the Macrocyclic Diamide

-

In a dry flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of the purified macrocyclic diamide in anhydrous THF to the LiAlH₄ suspension.

-

Reflux the reaction mixture for 24-48 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and evaporate the solvent to yield the macrocyclic diamine.

Step 3 & 4: Formation and Reduction of the Macrobicyclic Diamide

-

Repeat the amidation procedure from Step 1, using the macrocyclic diamine from Step 2 and another equivalent of the diacyl dichloride. This will form the macrobicyclic diamide.

-

The final and most critical reduction is performed using diborane (B₂H₆), which is a more selective reducing agent for tertiary amides than LiAlH₄. Dissolve the macrobicyclic diamide in anhydrous THF and treat it with a solution of diborane in THF.

-

After the reaction is complete, carefully hydrolyze the excess diborane.

-

Purify the final product, this compound, by column chromatography on alumina followed by recrystallization from a suitable solvent like hexane.[10]

Physicochemical Properties: A Quantitative Overview

The utility of this compound is defined by its physicochemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane | [11] |

| Synonyms | Kryptofix 222, Cryptand 222, Cryptate 222 | [2][12] |

| CAS Number | 23978-09-8 | [11] |

| Molecular Formula | C₁₈H₃₆N₂O₆ | [11] |

| Molecular Weight | 376.49 g/mol | [11] |

| Appearance | White to off-white solid | [12] |

| Melting Point | 68-71 °C | [12] |

| Solubility | Soluble in water, acetonitrile, chloroform, and methanol.[7] | [5][7] |

| Cavity Diameter | ~2.8 Å | [3] |

Cation Complexation: The Heart of this compound's Functionality

The defining characteristic of this compound is its ability to form highly stable and selective inclusion complexes with cations. This "cryptate effect" arises from the three-dimensional encapsulation of the cation, leading to a significant increase in complex stability compared to two-dimensional crown ethers.

Thermodynamics of Complexation

The stability of cryptate complexes is quantified by the stability constant (log Kₛ). The thermodynamics of complexation, including the enthalpy (ΔH°) and entropy (ΔS°) changes, provide deeper insights into the driving forces of this interaction. The complexation is typically an enthalpy-driven process, reflecting the strong electrostatic interactions between the cation and the heteroatoms of the cryptand, offset by the enthalpic penalty of desolvating the cation.[4]

The table below presents a selection of thermodynamic data for the complexation of various cations with this compound in different solvents.

| Cation | Solvent | log Kₛ | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Source(s) |

| Li⁺ | Water | 2.5 | -21.3 | -23 | [5] |

| Na⁺ | Water | 3.9 | -32.2 | -33 | [5] |

| K⁺ | Water | 5.4 | -53.1 | -79 | [5] |

| Rb⁺ | Water | 4.35 | -55.2 | -100 | [5] |

| Cs⁺ | Water | < 2 | - | - | [5] |

| Ca²⁺ | Water | 4.4 | -27 | 26 | [5] |

| Sr²⁺ | Water | 7.35 | 125 | -89 | [5] |

| Ba²⁺ | Water | 9.5 | 77 | -245 | [5] |

| K⁺ | Methanol | 10.5 | -61.1 | -1.7 | [5] |

| Ag⁺ | Acetonitrile | 12.1 | - | - | [13] |

Note: Thermodynamic values can vary depending on the experimental conditions (temperature, ionic strength).

The data clearly illustrates the high selectivity of this compound for K⁺ in aqueous solution, with a significantly higher stability constant compared to other alkali metal ions. The "peak selectivity" for K⁺ is a direct consequence of the optimal match between the cation's ionic radius and the cryptand's cavity size.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a powerful technique for the direct measurement of the heat changes associated with binding events, allowing for the determination of Kₛ, ΔH°, and the stoichiometry (n) of the interaction in a single experiment.[14][15]

Objective: To determine the thermodynamic parameters of K⁺ complexation by this compound.

Materials:

-

Isothermal Titration Calorimeter

-

This compound

-

Potassium chloride (KCl)

-

Buffer solution (e.g., 10 mM HEPES, pH 7.4)

-

Degassing apparatus

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound (typically 0.1-0.2 mM) in the buffer solution.

-

Prepare a solution of KCl (typically 1-2 mM, i.e., 10-fold higher concentration than the cryptand) in the same buffer.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Carefully load the this compound solution into the sample cell.

-

Load the KCl solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 10-20 injections of 2-5 µL each) of the KCl solution into the this compound solution.

-

The instrument will measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data will be a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the values for Kₛ, ΔH°, and n.

-

Causality behind Experimental Choices: The choice of a 10-fold excess of the titrant (KCl) ensures that saturation of the cryptand is achieved during the experiment, which is necessary for accurate determination of the binding parameters. Degassing is critical as air bubbles can cause significant artifacts in the sensitive heat measurements.

Spectroscopic Characterization: Visualizing the Molecule

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound and for studying its interactions with cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are routinely used to characterize this compound.[16]

-

¹H NMR (in CDCl₃): The proton NMR spectrum of free this compound is relatively simple due to the molecule's high symmetry. It typically shows two main signals: a triplet at around 2.7 ppm corresponding to the methylene protons adjacent to the nitrogen atoms (-N-CH₂-), and a multiplet around 3.6 ppm for the methylene protons in the ether linkages (-O-CH₂-CH₂-O-).[17][18]

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum is also straightforward, showing distinct peaks for the different carbon environments within the polyether chains.

Upon complexation with a cation, significant changes in the NMR spectra can be observed. The chemical shifts of the protons and carbons of the cryptand will change, providing information about the binding event and the conformation of the cryptate complex. NMR titration, where the spectrum is recorded upon incremental addition of the cation, can be used to determine the binding constant.[19][20][21]

Applications in Drug Development and Advanced Research

The unique properties of this compound have led to its application in several areas relevant to drug development and scientific research.

Radiopharmaceutical Chemistry: The Workhorse for ¹⁸F-Labeling

One of the most significant applications of this compound is in Positron Emission Tomography (PET) imaging, specifically in the synthesis of ¹⁸F-labeled radiotracers.[22] The short-lived positron-emitting isotope ¹⁸F is typically produced as the [¹⁸F]fluoride ion in aqueous solution. For its use in nucleophilic substitution reactions to label organic molecules, the fluoride ion needs to be made "naked" and soluble in aprotic organic solvents.

This compound, in conjunction with a potassium salt (e.g., K₂CO₃), acts as a phase transfer catalyst.[8][22] It encapsulates the K⁺ ion, and the resulting lipophilic [K(Kryptand-222B)]⁺ complex brings the counter-ion, [¹⁸F]F⁻, into the organic phase, dramatically enhancing its nucleophilicity.[23] This allows for efficient radiolabeling of a wide range of PET tracers under mild conditions.[24][25]

Experimental Protocol: General Procedure for ¹⁸F-Fluorination using Kryptofix 222

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.

-

The cartridge is then eluted with a solution of Kryptofix 222 and potassium carbonate in a mixture of acetonitrile and water.

-

-

Azeotropic Drying:

-

The eluate is transferred to a reaction vessel, and the water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen and gentle heating. This step is crucial for activating the fluoride ion.

-

-

Radiolabeling Reaction:

-

A solution of the precursor molecule (containing a suitable leaving group such as a tosylate or mesylate) in an aprotic solvent (e.g., acetonitrile, DMSO) is added to the dried [K(Kryptofix 222)]⁺[¹⁸F]F⁻ complex.

-

The reaction mixture is heated for a specific time and temperature to effect the nucleophilic substitution.

-

-

Purification:

-

The crude reaction mixture is purified, typically by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to remove unreacted [¹⁸F]fluoride, the precursor, and byproducts, including the Kryptofix 222. The removal of the toxic Kryptofix 222 is a critical quality control step.[26]

-

Bifunctional Cryptands for Targeted Drug Delivery and Imaging

The parent this compound can be chemically modified to include reactive functional groups, creating "bifunctional cryptands."[15][27] These functional groups (e.g., isothiocyanates, azides) allow for the covalent attachment of the cryptand to biomolecules such as antibodies, peptides, or nanoparticles.[15] This enables the development of targeted drug delivery systems or imaging agents. For instance, a bifunctional cryptand can be conjugated to a tumor-targeting antibody and then used to chelate a therapeutic or diagnostic radionuclide, delivering the radiation dose specifically to the tumor site.[27]

Ion Transport Studies and Model Membranes

As an ionophore, this compound and its derivatives can be used to study the transport of ions across biological and artificial membranes.[28][29][30] By incorporating these molecules into lipid bilayers, researchers can investigate the kinetics and selectivity of ion transport, providing valuable insights into the function of natural ion channels and transporters.[31]

Conclusion: A Versatile Tool for Molecular Recognition and Beyond

This compound, with its elegant three-dimensional architecture, represents a pinnacle of achievement in supramolecular chemistry. Its ability to selectively and strongly bind cations, particularly potassium, has made it an indispensable tool in various scientific disciplines. From its foundational role in the synthesis of ¹⁸F-labeled radiopharmaceuticals for PET imaging to its emerging applications in targeted drug delivery and the study of ion transport, this compound continues to empower researchers to probe and manipulate biological and chemical systems with a high degree of precision. This guide has provided a comprehensive overview of its structure, properties, and key applications, with the aim of equipping scientists and drug development professionals with the knowledge to effectively harness the power of this exceptional molecule.

References

- Chekhlov, A. N. (2005). Synthesis and Crystal Structure of (2.2.2-Cryptand)potassium N-Benzoyldiisopropylphosphoramidate Monohydrate. Russian Journal of General Chemistry, 75(10), 1633-1638.

- Chekhlov, A. N. (2003). Synthesis and crystal structure of (2.2.2-cryptand)potassium bicarbonate trihydrate. Crystallography Reports, 48(5), 783-787.

- Chekhlov, A. N. (2004). Synthesis and crystal structure of (2.2.2-cryptand)potassium perchlorate. Crystallography Reports, 49(5), 812-816.

- Grell, E., & Duax, W. L. (1984). Transport of alkali cations through thin lipid membranes by (222)C10-cryptand, an ionizable mobile carrier. Journal of Membrane Biology, 81(2), 143-154.

- Alauddin, M. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. American Chemical Society.

- Marcus, Y. (2004). METAL ION COMPLEXING BY CRYPTAND 222 IN SOLUTIONS. A THERMODYNAMIC APPROACH. Reviews in Analytical Chemistry, 23(4), 263-306.

-

Grokipedia. (n.d.). 2.2.2-Cryptand. Retrieved from [Link]

- Zlatopolskiy, B. D., & Neumaier, B. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 32.

- NileRed. (2023, September 15). Making [2.2.2]Cryptand: A Chemical Prison [Video]. YouTube.

- S. K. Menon, S. V. Hirpara, U. Harikrishnan, (2004). Synthesis and Applications of Cryptands. Reviews in Analytical Chemistry, 23(4), 233-267.

- Chekhlov, A. N. (2005). Synthesis and crystal structure of (2.2.2-cryptand)sodium nitrate.

- del Rosso, M. G., Ciesielski, A., Colella, S., Harrowfield, J. M., & Samorì, P. (2014). Isothermal titration calorimetry study of a bistable supramolecular system: reversible complexation of cryptand[2.2.2] with potassium ions. ChemPhysChem, 15(13), 2743-2748.

- Riss, P. J., et al. (2013).

- Gritzner, G., & Gsaller, G. (1987). Temperature coefficients of Ag/Ag+ and Ag/Ag+–cryptand 222 electrode potentials, thermodynamics of Ag+–cryptand 222 complex formation and molar transfer properties for Ag+ cations into aprotic media. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(8), 2543-2553.

- Miller, P. W., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 115(1), 11-69.

- Dye, J. L., & Jackson, J. E. (2003). One-Pot Synthesis of 1,4,7,10,13,16,21,24-Octaazabicyclo[8.8.8]hexacosane - The Peraza Analogue of [2.2.2]Cryptand. Organic Syntheses, 80, 98.

- McDonagh, J. R., et al. (2021). Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications. Inorganic Chemistry, 60(13), 10030-10037.

- Boualy, B., et al. (2021). Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. Frontiers in Chemistry, 9, 723508.

- Scott, P. J. H. (2019). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side. Journal of Labelled Compounds and Radiopharmaceuticals, 62(11), 748-756.

-

SpectraBase. (n.d.). CRYPTAND-222. Retrieved from [Link]

- Singh, S., et al. (2023). A three orders of magnitude increase in nonlinear optical response by external electric field on Cryptand[2.2.2] (C222) based alkaline earthides. Scientific Reports, 13(1), 10304.

- McDonagh, J., et al. (2021). Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications. Inorganic Chemistry, 60(13), 10030-10037.

- Garmestani, K., et al. (2009). Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups. Molecules, 14(12), 5239-5250.

- Menon, S. K., et al. (2006). Synthesis and Applications of Cryptands.

- Chekhlov, A. N. (2007). 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane N,N′-dioxide tetrahydrate: Synthesis and crystal structure. Russian Journal of General Chemistry, 77(9), 1563-1568.

- Koenig, B. (n.d.).

- Lee, S. Y., et al. (2015). Probing the hydrogen bonding of guest functional groups with [2.2.2]-cryptand/KF host vs. with solvent by 19F-NMR spectroscopy. RSC Advances, 5(115), 94825-94833.

-

Taylor & Francis. (n.d.). Cryptands – Knowledge and References. Retrieved from [Link]

-

CCPN. (n.d.). Titrations. Retrieved from [Link]

- Garmestani, K., Link, J. M., & Krohn, K. A. (1990). Synthesis of tritiated diborane and cryptand [2.2.2]. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1171-1178.

-

Wikipedia. (2023, December 1). 2.2.2-Cryptand. Retrieved from [Link]

- Jewett, D. M. (1992). Removal of the 2.2.2 cryptand (Kryptofix 2.2.2) from 18FDG by cation exchange. International Journal of Radiation Applications and Instrumentation. Part A.

- Lee, S. Y., Oh, Y. H., Oh, H. B., & Lee, S. (2015). Probing the hydrogen bonding of guest functional groups with [2.2.2]-cryptand/KF host vs. with solvent by 19F-NMR spectroscopy. RSC advances, 5(115), 94825-94833.

- NIST. (n.d.). 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane. NIST WebBook.

- Metin, J. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- Velazquez-Campoy, A., & Freire, E. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity.

- Gunawan, I. A. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 1-16.

- The Royal Society of Chemistry. (n.d.).

-

SpectraBase. (n.d.). CRYPTAND-222 - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Cryptand. Retrieved from [Link]

- Sun, X., et al. (2011). Quantification of Kryptofix 2.2.2 in 2-[F-18]FDG and other radiopharmaceuticals by LC/MS/MS. Journal of Radioanalytical and Nuclear Chemistry, 287(3), 869-873.

- Velazquez-Campoy, A. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io.

- Velazquez-Campoy, A., et al. (2015). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Methods in Molecular Biology, 1278, 183-204.

- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University.

- Lingwood, D., & Simons, K. (2007). Detergent resistance as a tool in membrane research.

- de Groot, B. L., & Grubmüller, H. (2015). Computational Dissection of Membrane Transport at a Microscopic Level. Annual Review of Biophysics, 44, 255-280.

- de Groot, B. L., & Grubmüller, H. (2015). Computational Dissection of Membrane Transport at a Microscopic Level. Annual Review of Biophysics, 44, 255-280.

Sources

- 1. 2.2.2-Cryptand - Wikipedia [en.wikipedia.org]

- 2. 2,2,2-Cryptand | C18H36N2O6 | CID 72801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane [webbook.nist.gov]

- 12. 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo 8.8.8 hexacosane 98 23978-09-8 [sigmaaldrich.com]

- 13. Temperature coefficients of Ag/Ag+ and Ag/Ag+–cryptand 222 electrode potentials, thermodynamics of Ag+–cryptand 222 complex formation and molar transfer properties for Ag+ cations into aprotic media - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Isothermal titration calorimetry study of a bistable supramolecular system: reversible complexation of cryptand[2.2.2] with potassium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. Research Portal [openresearch.surrey.ac.uk]

- 18. spectrabase.com [spectrabase.com]

- 19. kgroup.du.edu [kgroup.du.edu]

- 20. Probing the hydrogen bonding of guest functional groups with [2.2.2]-cryptand/KF host vs. with solvent by 19F-NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ccpn.ac.uk [ccpn.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. research.rug.nl [research.rug.nl]

- 25. researchgate.net [researchgate.net]

- 26. Removal of the 2.2.2 cryptand (Kryptofix 2.2.2) from 18FDG by cation exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Transport of alkali cations through thin lipid membranes by (222)C10-cryptand, an ionizable mobile carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Detergent resistance as a tool in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Computational Dissection of Membrane Transport at a Microscopic Level - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

discovery and history of Kryptand 222B

An In-Depth Technical Guide to the Discovery and History of Kryptand 222B

Foreword

The advent of supramolecular chemistry marked a paradigm shift in our understanding of molecular interactions, moving beyond the covalent bond to explore the intricate world of non-covalent forces. At the heart of this revolution lies a class of molecules whose cage-like structures and remarkable ability to selectively encapsulate ions captured the imagination of chemists worldwide: the cryptands. This guide delves into the discovery and history of a specific member of this family, this compound, a dibenzo-derivative of the archetypal [2.2.2]cryptand. We will explore its conceptual origins, the scientific rationale behind its synthesis, its unique properties, and its enduring legacy in the fields of chemistry and materials science.

The Genesis of Supramolecular Chemistry and the Birth of Cryptands

The story of this compound begins with the broader narrative of host-guest chemistry. In the mid-1960s, Charles J. Pedersen's serendipitous discovery of crown ethers—two-dimensional macrocyclic polyethers with a central cavity capable of binding specific metal cations—opened the door to a new field of chemical inquiry.[1] These molecules demonstrated that selective molecular recognition was possible with synthetic structures.

Building on this foundation, French chemist Jean-Marie Lehn envisioned a more sophisticated host molecule.[2] Lehn reasoned that a three-dimensional, cage-like ligand would form even more stable and selective complexes than the relatively planar crown ethers.[2] This led to the design and synthesis of macrobicyclic ligands, which he named "cryptands," from the Greek word kryptos, meaning hidden, as they effectively hide or "inter" a guest ion within their molecular crypt.[1] This pioneering work, first reported in 1969 by Lehn, Bernard Dietrich, and Jean-Pierre Sauvage, laid the groundwork for what Lehn would later term "supramolecular chemistry," the chemistry of the intermolecular bond.[3][4][5] For their foundational contributions, Lehn, Pedersen, and Donald J. Cram were jointly awarded the Nobel Prize in Chemistry in 1987.[1]

The most celebrated of the initial cryptands was 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, now commonly known as [2.2.2]cryptand.[3] The numbers denote the quantity of ether oxygen atoms in each of the three polyether chains linking the two nitrogen bridgeheads.[1] This molecule exhibited an extraordinary affinity and selectivity for the potassium ion (K⁺), as its cavity size of approximately 2.8 Å closely matches the ionic diameter of K⁺ (2.76 Å).[3]

The Emergence of this compound: A Structural Refinement

Following the synthesis of the parent aliphatic cryptands, researchers began to explore structural modifications to fine-tune their properties, such as solubility, rigidity, and electronic characteristics. One such modification was the incorporation of aromatic groups into the macrobicyclic framework. This compound is the common name for a dibenzo-derivative of [2.2.2]cryptand.

The introduction of two benzene rings into the structure imparts greater rigidity to the molecule compared to the flexible ethyleneoxy chains of the parent [2.2.2]cryptand. This pre-organization of the ligand was hypothesized to influence the thermodynamics and kinetics of ion binding. Furthermore, the benzo groups alter the molecule's lipophilicity and provide handles for further functionalization, for instance, by attaching chromophores or fluorophores for sensing applications.[6]

Synthesis of Dibenzo-[2.2.2]Cryptand (this compound)

The synthesis of cryptands is a masterclass in macrocyclic chemistry, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The following is a representative multi-step protocol for a dibenzo-[2.2.2]cryptand derivative, illustrating the core principles of its construction. This specific pathway is for a dibromo-dibenzo derivative, which highlights how the core structure can be functionalized. The synthesis of the unsubstituted this compound would follow a similar logic, starting with 1,2-dihydroxybenzene (catechol).[6]

Experimental Protocol: Synthesis of a Dibenzo-[2.2.2]Cryptand Derivative

This protocol is adapted from the synthesis of 19⁵,24⁵-dibromo-4,7,13,16,20,23-hexaoxa-1,10-diaza-19(1,2),24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane.[6]

Step 1: Synthesis of the Diamino-dibenzo-diaza-crown ether (Macrocyclic Precursor)

-

Preparation of 1,2-bis(2-nitrophenoxy)ethane: 2-Nitrophenol is reacted with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) to form the dinitro compound.

-

Reduction to Diamine: The resulting 1,2-bis(2-nitrophenoxy)ethane is reduced to 1,2-bis(2-aminophenoxy)ethane. A common method is catalytic hydrogenation using palladium on charcoal (10% Pd/C) as the catalyst.

-

First Cyclization (Formation of the Diaza-crown amide): The diamine is reacted with an appropriate diacid chloride, such as 3,6-dioxaoctanedioyl dichloride, under high-dilution conditions in a solvent like tetrahydrofuran (THF). This prevents intermolecular polymerization and favors the formation of the macrocyclic diamide.

-

Reduction of Amide to Amine: The macrocyclic diamide is then reduced to the corresponding diamine (a dibenzo-diaza-crown ether) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane in THF.

Step 2: Formation of the Bicyclic Structure (Cryptand Formation)

-

Second Cyclization (Cryptand Amide Formation): The synthesized dibenzo-diaza-crown ether is reacted with another equivalent of 3,6-dioxaoctanedioyl dichloride. This step forms the second bridge, creating the bicyclic diamide structure.

-

Final Reduction: The bicyclic diamide is reduced to the final dibenzo-[2.2.2]cryptand using a reducing agent such as diborane in THF.[6] The product is then purified, typically by column chromatography on alumina, followed by recrystallization.

The causality behind these steps is crucial. The use of high dilution is a cornerstone of macrocycle synthesis, as it ensures that the reactive ends of a single molecule are more likely to find each other than to react with another molecule. The choice of reducing agents (e.g., borane over LiAlH₄ in some steps) is dictated by functional group compatibility and reaction conditions. Each step is a self-validating system; the product of each reaction is purified and characterized (e.g., by NMR, IR spectroscopy, and mass spectrometry) to confirm its structure before proceeding to the next step.[6]

Visualization of the Synthetic Logic

Caption: Synthetic pathway for a Dibenzo-[2.2.2]Cryptand.

Properties and Cation Selectivity

The defining characteristic of cryptands is their ability to form highly stable inclusion complexes, called cryptates, with metal ions. This stability arises from the "cryptate effect," a thermodynamic principle that combines the chelate effect with the pre-organization of the macrobicyclic ligand. The three-dimensional structure minimizes the entropic penalty of binding, as the donor atoms are already positioned for coordination.[3]

This compound, like its parent compound, has a cavity size well-suited for the potassium ion. However, the presence of the two benzo groups has a notable impact on its binding affinity. The ether oxygens attached to the aromatic rings are less basic (less electron-donating) than the aliphatic ether oxygens in the parent [2.2.2]cryptand. This reduced basicity leads to weaker electrostatic interactions with the encapsulated cation, resulting in lower stability constants compared to the non-aromatic analogue.

Quantitative Data: Stability Constants

While extensive data for this compound is less common in introductory texts, the stability constants for the parent [2.2.2]cryptand are well-documented and provide a crucial benchmark.

| Cation | Ionic Radius (Å) | log Ks for [2.2.2]Cryptand (in 95% Methanol) |

| Li⁺ | 0.76 | ~2.0 |

| Na⁺ | 1.02 | 4.3 |

| K⁺ | 1.38 | 5.4 |

| Rb⁺ | 1.52 | 4.35 |

| Cs⁺ | 1.67 | <2.0 |

| Data sourced from references indicating stability constants in methanol or water-methanol mixtures.[3] |

The peak stability for K⁺ demonstrates the principle of size-selective binding. The binding constant for K⁺ with [2.2.2]cryptand is approximately 90,000 times higher than that of its open-chain analog, underscoring the power of the macrobicyclic topology.[3] For this compound, while the absolute values are lower, the selectivity for K⁺ over other alkali metals is generally retained.

Visualization of Cation Encapsulation

Caption: Schematic of this compound and its K⁺ complex.

Impact and Legacy

The discovery of cryptands, including derivatives like this compound, was a watershed moment in chemistry. It demonstrated that chemists could design and synthesize molecules with specific recognition capabilities, mimicking the precision of biological systems like enzymes and ion channels. This led to the flourishing of supramolecular chemistry, a field that now encompasses the design of molecular machines, self-assembling materials, and advanced sensors.[3]

The ability of cryptands to encapsulate cations and render them soluble in nonpolar organic solvents had immediate practical implications. It enabled the "activation" of anions, which, freed from their tight ion-pairing with the cation, become much more reactive. This has been exploited in organic synthesis to enhance reaction rates and yields. Perhaps most remarkably, this property led to the synthesis of entirely new classes of compounds, such as alkalides (e.g., [Na([2.2.2]cryptand)]⁺Na⁻) and electrides, where an electron serves as the anion.[3]

Derivatives like this compound continue to be relevant in modern research. The rigid, functionalizable aromatic platforms are ideal for constructing sophisticated fluoroionophores for the sensitive and selective detection of potassium ions, which is vital in clinical diagnostics and for studying physiological processes.[6]

References

-

Lehn, J.-M. Supramolecular Chemistry—Scope and Perspectives: Molecules, Supermolecules, and Molecular Devices (Nobel Lecture). Angew. Chem. Int. Ed. Engl.1988 , 27 (1), 89–112. [Link]

-

Naguib, Y. M. A.; Curtin, M. L. Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups. Molecules2009 , 14 (9), 3600-3609. [Link]

-

Dietrich, B.; Lehn, J.-M.; Sauvage, J. P. Les Cryptates. Tetrahedron Lett.1969 , 10 (34), 2889-2892. [Link]

- Grokipedia. 2.2.2-Cryptand. Vertex AI Search. Accessed January 21, 2026.

-

Fabbrizzi, L.; Poggi, A. Cryptands and Cryptates. Royal Society of Chemistry, 2017. [Link]

-

Wikipedia. Cryptand. Wikipedia, The Free Encyclopedia. Accessed January 21, 2026. [Link]

-

Dietrich, B.; Lehn, J.-M.; Sauvage, J. P. Diaza-polyoxa-macrocycles et macrobicycles. Tetrahedron Lett.1969 , 10 (34), 2885-2888. [Link]

Sources

- 1. Cryptand - Wikipedia [en.wikipedia.org]

- 2. nobelprize.org [nobelprize.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory stu… [ouci.dntb.gov.ua]

- 6. Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Kryptand 222B: Nomenclature, Synthesis, and Applications in Advanced Drug Development

This guide provides a comprehensive technical overview of Kryptand 222B, a specialized macrobicyclic ligand. Moving beyond basic definitions, we delve into the causality of its synthesis, the fundamental principles of its function, and its emerging applications in the sophisticated field of radiopharmaceutical drug development. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of advanced chelating agents.

Core Identity: Nomenclature and Structure

This compound is a derivative of the foundational [2.2.2]Cryptand, a class of compounds that earned Jean-Marie Lehn a share of the 1987 Nobel Prize in Chemistry for their development and application in supramolecular chemistry.[1][2] The "B" in this compound designates the presence of a benzo group fused to one of the polyether bridges, which subtly modifies its electronic properties and lipophilicity compared to its parent compound.

The formal IUPAC name for this compound is 5,6-benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]-hexacosan .[3] This nomenclature precisely describes its bicyclic structure containing two nitrogen bridgeheads connected by three polyether chains, with one chain incorporating a benzene ring.

For clarity, the structural and identifying information for this compound and its parent compound are compared below.

| Property | This compound | [2.2.2]Cryptand (Parent Compound) |

| IUPAC Name | 5,6-benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]-hexacosan[3] | 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane[1][4] |

| CAS Number | 31250-18-7[3][5] | 23978-09-8[1][4][6][7] |

| Molecular Formula | C₂₂H₃₆N₂O₆[3][5] | C₁₈H₃₆N₂O₆[1][6][7] |

| Molecular Weight | 424.53 g/mol [3][5] | 376.49 g/mol [6][7] |

| Common Synonyms | Kryptofix 222B, Monobenzo-222-cryptand, Benzo[2.2.2]cryptand[5] | Kryptofix 222, Cryptand 222, Cryptating agent 222[4][6][7] |

The Principle of Preorganization and Cation Sequestration

The remarkable efficacy of cryptands stems from the concept of preorganization . The ligand's three-dimensional, cage-like structure is already formed before it binds to a target ion.[1] This minimizes the entropic penalty associated with binding, leading to exceptionally high affinity and selectivity for cations that fit snugly within its ~2.8 Å diameter cavity.[8]

When this compound binds a metal cation, it fully encapsulates it, coordinating through its six oxygen and two nitrogen atoms.[8] This process has two profound consequences:

-

Lipophilicity Inversion : The hydrophilic, charged metal ion is shielded within the cryptand's hydrophobic exterior. This renders the entire complex soluble in nonpolar organic solvents, a property not achievable with the simple metal salt.[2]

-

Anion Activation : By effectively "imprisoning" the cation, the cryptand breaks up the tight ion pair of the original salt. This liberates the anion, dramatically increasing its nucleophilicity and reactivity in solution.[2]

Synthesis: A Multi-Step Pathway to a Complex Scaffold

The synthesis of the cryptand scaffold is a cornerstone of supramolecular chemistry. The generalized approach, pioneered by Lehn, involves a high-dilution, multi-step process designed to favor intramolecular cyclization over polymerization.[1]

The key causality is a stepwise construction of the bicyclic system. First, a macrocyclic diamine is formed, which is then "capped" in a second macrocyclization step to create the final three-dimensional cage. The use of reducing agents like diborane or lithium aluminium hydride is critical for converting the intermediate amide functionalities, which are necessary for the coupling reactions, into the final tertiary amines of the cryptand structure.[1][9]

Experimental Protocol: General Synthesis of a [2.2.2]Cryptand

This protocol is a representative methodology based on the principles established by Lehn.[1] Note: Synthesis of this compound would require starting with a catechol-derived diacyl chloride or diamine-diether to incorporate the benzo group.

-

Step 1: Synthesis of Macrocyclic Diamide.

-

Under an inert atmosphere (e.g., Argon), dissolve the starting diamine-diether (1 equivalent) in a large volume of a suitable anhydrous solvent like toluene.

-

In a separate vessel, dissolve the diacyl chloride (1 equivalent) in the same solvent.

-

Using a syringe pump, add both solutions simultaneously and at a very slow rate (e.g., over 8-12 hours) to a larger, mechanically stirred reaction vessel containing more solvent and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents). The high dilution is critical to promote intramolecular cyclization.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 12-24 hours.

-

Filter the mixture to remove the amine hydrochloride salt and concentrate the filtrate under reduced pressure to yield the crude macrocyclic diamide.

-

-

Step 2: Reduction to Macrocyclic Diamine.

-

Carefully add the crude diamide to a suspension of a powerful reducing agent, such as lithium aluminium hydride (LiAlH₄, excess), in an anhydrous ether solvent (e.g., THF) under an inert atmosphere.

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction and cautiously quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting solids and extract the filtrate with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts (e.g., over MgSO₄), filter, and evaporate the solvent to yield the macrocyclic diamine.

-

-

Step 3 & 4: Capping and Final Reduction.

-

Repeat the process described in Steps 1 and 2, using the newly synthesized macrocyclic diamine as the starting material. This second set of acylation and reduction reactions "caps" the macrocycle, forming the final bicyclic cryptand structure. Purification at each stage is typically performed by column chromatography or recrystallization.

-

Application in Drug Development: Bifunctional Chelators for Radiopharmaceuticals

While cryptands have broad applications in phase-transfer catalysis and synthesis, their most advanced use in the drug development sphere is in nuclear medicine.[10] By creating bifunctional cryptands , a cryptand molecule can be attached to a targeting vector, such as a monoclonal antibody, while its cavity is used to chelate a therapeutic or diagnostic radioisotope.

Recent studies have demonstrated the synthesis of bifunctional [2.2.2]-cryptands with handles like azide (-N₃), isothiocyanate (-NCS), or tetrazine (-Tz).[10] These handles allow for covalent conjugation to antibodies. The resulting antibody-cryptand conjugate can then be labeled with a radiometal, such as a therapeutic isotope of Lead (Pb²⁺). This approach shows immense promise for targeted radionuclide therapy.[10]

The stability and complexation efficiency of cryptands are paramount in this application. In-vitro studies have shown that [²⁰³Pb]Pb-CRYPT complexes exhibit excellent stability in human serum over 72 hours and demonstrate complexation efficiency superior to the widely used chelator DOTA.[10]

| Chelator | Relative Complexation Efficiency with Lead (Pb²⁺) |

| [2.2.2]-Cryptand | Superior to DOTA, comparable to TCMC[10] |

| DOTA | Industry Standard, but less efficient for Pb²⁺ than CRYPT[10] |

| TCMC | Current Industry Standard for Pb²⁺, comparable to CRYPT[10] |

Experimental Protocol: Radiolabeling of a Kryptand-Antibody Conjugate

This protocol outlines a representative procedure for labeling a pre-formed Kryptand-antibody conjugate with a therapeutic radiometal like Lead-212 (²¹²Pb).

-

Preparation: In a sterile, metal-free microcentrifuge tube, combine the Kryptand-antibody conjugate (typically 50-100 µg) with a metal-free buffer, such as ammonium acetate (0.2 M, pH 5.5).

-

Radiometal Addition: Add the desired activity of ²¹²PbCl₂ (in dilute HCl) to the conjugate solution. The final reaction volume should be kept minimal (e.g., < 200 µL) to maintain high concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes. Gentle agitation may be applied. The choice of mild conditions is deliberate to avoid denaturing the antibody.

-

Quenching: Stop the reaction by adding a small volume of a quenching solution, such as 50 mM EDTA, to chelate any remaining free radiometal.

-

Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 50 mM EDTA). The labeled antibody-conjugate will remain at the origin, while free ²¹²Pb-EDTA will migrate with the solvent front. An RCP of >95% is typically required for clinical applications.

-

Purification (if necessary): If the RCP is below the required threshold, the product can be purified using a size-exclusion chromatography column (e.g., PD-10) to separate the high-molecular-weight radiolabeled antibody from small-molecule impurities.

Safety and Handling

This compound, like its parent compound, is classified as an irritant.[4][5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautions: Handle in a well-ventilated area or chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid formation and inhalation of dust.[5]

This compound may be classified as a Dangerous Good for transport, which could incur additional shipping charges.[11]

Conclusion

This compound represents more than just a structural variant of a Nobel-winning molecule. Its preorganized structure provides exceptional cation binding affinity and selectivity, which chemists can harness to control reactivity and solubility. For drug development professionals, the evolution of this scaffold into a bifunctional chelator opens new frontiers in targeted radionuclide therapy. Its demonstrated stability and high efficiency in chelating therapeutic radiometals like lead isotopes position it as a potentially superior alternative to existing standards, paving the way for the next generation of potent and highly specific radiopharmaceuticals.

References

-

MOLBASE. This compound price & availability. [Link]

-

ChemBK. Kryptand 222. [Link]

-

Wikipedia. 2.2.2-Cryptand. [Link]

-

PubMed. Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications. [Link]

-

PubChem - NIH. 2,2,2-Cryptand. [Link]

-

YouTube. Making [2.2.2]Cryptand: A Chemical Prison. [Link]

-

Grokipedia. 2.2.2-Cryptand. [Link]

-

Inorganic Chemistry Frontiers. 2.2.2-Cryptand as a Bidentate Ligand in Rare-Earth Metal Chemistry. [Link]

-

Oregon Health & Science University. Synthesis of tritiated diborane and cryptand [2.2.2]. [Link]

Sources

- 1. 2.2.2-Cryptand - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. molbase.com [molbase.com]

- 4. 2,2,2-Cryptand | C18H36N2O6 | CID 72801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. usbio.net [usbio.net]

- 8. grokipedia.com [grokipedia.com]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 10. Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

Introduction: The Architecture of Molecular Recognition

An In-Depth Technical Guide on the Synthesis of [2.2.2]Cryptand for Beginners

In the realm of supramolecular chemistry, the ability to design molecules that selectively bind specific ions is paramount. Among the pioneers of this field are the cryptands, a class of synthetic bicyclic multidentate ligands capable of encapsulating metal cations with remarkable affinity and selectivity.[1] Their discovery and development, which contributed to the 1987 Nobel Prize in Chemistry for Jean-Marie Lehn, marked a significant leap from the two-dimensional crown ethers to three-dimensional host-guest chemistry.[2]

[2.2.2]Cryptand, commercially known as Kryptofix 222, is arguably the most iconic member of this family.[1] Its three-dimensional cavity, defined by two nitrogen bridgehead atoms and six ether oxygen atoms, is perfectly sized to encapsulate the potassium cation (K+), creating a highly stable complex.[3] This precise "preorganization" of binding sites allows [2.2.2]Cryptand to selectively sequester K+ ions, even from a mixture of other alkali metal ions.[3] This property has made it an invaluable tool in various fields, from analytical chemistry to materials science and radiopharmaceutical development.[4]

This guide provides a comprehensive, step-by-step walkthrough of the classic synthesis of [2.2.2]Cryptand, designed for researchers, scientists, and students with a foundational understanding of organic chemistry. We will not only detail the protocol but also explore the rationale behind the chosen synthetic strategy, emphasizing safety, efficiency, and the core chemical principles at play.

Core Principles & Synthetic Strategy

The construction of a complex, three-dimensional molecule like [2.2.2]Cryptand is not achieved in a single step. The synthesis is a carefully orchestrated multi-step process that builds the bicyclic framework sequentially. The most authoritative and widely recognized route, developed by Lehn, relies on two fundamental and repeated transformations: amide bond formation (acylation) and amide reduction .[2]

The Rationale:

-

Amide Formation: The reaction between an amine and an acyl chloride is typically fast, high-yielding, and specific, forming a stable amide bond. This allows for the reliable construction of the initial macrocyclic structures.

-

Amide Reduction: The resulting amide groups are then reduced to secondary amines. This is a crucial step as it introduces the flexible ether-amine linkages that are essential for the final cryptand's ability to coordinate with cations. Powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) or Diborane (BH₃·THF) are required for this transformation.

A critical challenge in synthesizing large cyclic molecules (macrocycles) is preventing the starting materials from reacting with each other to form long polymer chains instead of the desired ring structure. To favor the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization), the synthesis is performed under high-dilution conditions . By slowly adding the reagents to a large volume of solvent, the concentration of the reactants is kept extremely low. This ensures that the two ends of a single molecule are more likely to find each other and react than to encounter another molecule.

Caption: Overall workflow for the synthesis of [2.2.2]Cryptand.

Safety First: Essential Laboratory Practices

The synthesis of [2.2.2]Cryptand involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before any practical work begins.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[5]

-

Fume Hood: All steps of this synthesis must be performed in a certified chemical fume hood to avoid inhalation of volatile and toxic chemicals.[6]

-

Incompatible Chemicals: Be aware of chemical incompatibilities. For instance, reducing agents react violently with water and acids.[7]

-

Emergency Equipment: Know the location and proper use of the safety shower, eyewash station, and fire extinguisher.[5]

Reagent-Specific Hazards:

-

Acyl Chlorides (e.g., 3,6-Dioxaoctanedioyl Dichloride): These are corrosive and react with moisture in the air to release HCl gas. Handle with care and keep containers tightly sealed.

-

Lithium Aluminium Hydride (LiAlH₄) and Diborane (BH₃·THF): These reducing agents are highly flammable and react violently with water and other protic solvents to produce flammable hydrogen gas. They must be handled under an inert atmosphere (e.g., nitrogen or argon).[8] All glassware must be rigorously dried before use.

-

Organic Solvents (e.g., Benzene, THF, Dichloromethane): These solvents are flammable and have varying levels of toxicity. Minimize exposure and handle them in a fume hood.

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use to fully understand its properties and risks.[7]

Detailed Experimental Protocol

This protocol is based on the seminal work by Lehn and subsequent adaptations.[2] It is broken down into four primary stages.

Step 1: Synthesis of the Macrocyclic Diamide (First Cyclization)

This step establishes the first macrocycle through amide bond formation under high dilution.

-

Reaction: 1,8-diamino-3,6-dioxaoctane + 3,6-dioxaoctanedioyl dichloride → Macrocyclic Diamide

-

Methodology:

-

Set up a 3-liter, three-neck flask equipped with a mechanical stirrer and two dropping funnels. Ensure all glassware is oven-dried.

-

Add 1.5 liters of dry, high-purity benzene to the flask.

-

Prepare two separate solutions, each in 250 mL of dry benzene:

-

Solution A: 1,8-diamino-3,6-dioxaoctane.

-

Solution B: 3,6-dioxaoctanedioyl dichloride.

-

-

Using the dropping funnels, add Solution A and Solution B simultaneously and dropwise to the vigorously stirred benzene in the main flask over a period of 8-10 hours. The slow, simultaneous addition is the key to achieving high dilution.

-

After the addition is complete, stir the resulting suspension at room temperature overnight.

-

Filter the reaction mixture to collect the precipitate (a mixture of the product and amine hydrochloride salt).

-

The crude product is purified by recrystallization or column chromatography to yield the pure macrocyclic diamide.

-

Step 2: Reduction of the Diamide to the Diazacrown Ether

The stable amide groups are reduced to form the more flexible and reactive secondary amines.

-

Reaction: Macrocyclic Diamide + LiAlH₄ → 1,10-diaza-4,7,13,16-tetraoxacyclooctadecane (Diazacrown Ether)

-

Methodology:

-

Set up an oven-dried, three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend an excess of Lithium Aluminium Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Dissolve the macrocyclic diamide from Step 1 in anhydrous THF and add it slowly via the dropping funnel to the LiAlH₄ suspension. The reaction is exothermic and may require an ice bath for temperature control.

-

After the addition is complete, heat the mixture to reflux for 24-48 hours under nitrogen to ensure complete reduction.

-

Cool the reaction to 0 °C and very carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This must be done slowly and with caution as large volumes of hydrogen gas are evolved.

-

Filter the resulting solid (aluminum salts) and wash thoroughly with THF.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude diazacrown ether, which can be purified by vacuum distillation or chromatography.

-

Step 3: Final Cyclization to the Bicyclic Diamide

The second bridge is formed in a similar manner to the first, creating the final bicyclic structure.

-

Reaction: Diazacrown Ether + 3,6-Dioxaoctanedioyl dichloride → Bicyclic Diamide

-

Methodology:

-

This reaction is again performed under high-dilution conditions, similar to Step 1, using dry benzene or another suitable solvent.

-

Slowly and simultaneously add separate solutions of the diazacrown ether (from Step 2) and 3,6-dioxaoctanedioyl dichloride to a large volume of vigorously stirred solvent. A non-nucleophilic base (e.g., triethylamine) is included with the diazacrown ether solution to neutralize the HCl produced.

-

After addition and overnight stirring, the reaction mixture is worked up. This typically involves washing with water and dilute acid/base to remove salts and unreacted starting material.

-

The organic solvent is removed under reduced pressure, and the resulting bicyclic diamide is purified.

-

Step 4: Final Reduction to [2.2.2]Cryptand

The final reduction of the two tertiary amide groups yields the target molecule. Diborane is often cited for this specific transformation as it is highly effective for reducing tertiary amides.[2]

-

Reaction: Bicyclic Diamide + BH₃·THF → [2.2.2]Cryptand

-

Methodology:

-

In an oven-dried, nitrogen-flushed flask, dissolve the bicyclic diamide from Step 3 in anhydrous THF.

-

Add an excess of diborane solution (BH₃·THF complex) dropwise at 0 °C.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux under nitrogen for 24 hours.

-

Cool the reaction and carefully destroy the excess diborane and the amine-borane complex by the slow addition of aqueous HCl.

-

Make the solution strongly basic with NaOH or KOH to deprotonate the amine nitrogens.

-

Extract the product into an organic solvent like dichloromethane.

-

Dry the organic extracts, remove the solvent under reduced pressure, and purify the final product. Purification is often achieved by recrystallization from a suitable solvent (e.g., hexane or ethyl acetate), yielding [2.2.2]Cryptand as a white crystalline solid.[1]

-

Data & Characterization

The success of each synthetic step should be monitored by appropriate analytical techniques.

| Parameter | Description | Typical Value |

| Starting Materials | 1,8-diamino-3,6-dioxaoctane, 3,6-dioxaoctanedioyl dichloride | High purity (>98%) |

| Solvents | Benzene, THF | Anhydrous grade |

| Reducing Agents | LiAlH₄, BH₃·THF | Handle under inert gas |

| Overall Yield | Dependent on scale and purification efficiency | 15-30% |

| Melting Point | [2.2.2]Cryptand | 68-71 °C[2] |

| Molecular Formula | C₁₈H₃₆N₂O₆ | - |

| Molar Mass | 376.49 g/mol | - |

Characterization:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for confirming the structure. The final [2.2.2]Cryptand has a highly symmetric structure, leading to a relatively simple spectrum that can be compared with literature data.

-

Mass Spectrometry (MS): Confirms the correct molecular weight of the intermediates and the final product.

-

Infrared (IR) Spectroscopy: Useful for monitoring the progress of the reactions. The disappearance of the strong amide C=O stretch (around 1650 cm⁻¹) after the reduction steps is a clear indicator of success.

Conclusion

The synthesis of [2.2.2]Cryptand is a classic and elegant example of macrobicyclic chemistry. While it requires careful attention to detail, particularly concerning high-dilution techniques and the handling of reactive reagents, the synthesis is achievable and provides a profound hands-on understanding of the principles of supramolecular design. The resulting molecule is not merely a chemical curiosity but a powerful tool that continues to find new applications, from enhancing the reactivity of anions to the development of advanced medical imaging and therapeutic agents.[4][9] This guide provides the foundational knowledge for researchers to successfully synthesize this remarkable molecule and explore its unique properties.

References

-

Title: Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups Source: Molecules (Journal), via National Institutes of Health (NIH) URL: [Link]

-

Title: Making [2.2.2]Cryptand: A Chemical Prison Source: YouTube URL: [Link]

-

Title: 2.2.2-Cryptand Source: Wikipedia URL: [Link]

-

Title: METAL ION COMPLEXING BY CRYPTAND 222 IN SOLUTIONS. A THERMODYNAMIC APPROACH Source: ResearchGate URL: [Link]

-

Title: 2.2.2-Cryptand as a Bidentate Ligand in Rare-Earth Metal Chemistry Source: Inorganic Chemistry (Journal) URL: [Link]

-

Title: Synthesis and crystal structure of (2.2.2-cryptand)potassium bicarbonate trihydrate Source: ResearchGate URL: [Link]

-

Title: Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups Source: ResearchGate URL: [Link]

-

Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: Princeton University URL: [Link]

-

Title: Safety First: Essential Guidelines for Handling Research Reagents and Equipment Source: Lab Manager URL: [Link]

-

Title: Handling of reagents Source: SynCrest Inc. URL: [Link]

-

Title: Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications Source: Inorganic Chemistry (Journal) URL: [Link]

-

Title: Metal Ion Compiexing by Cryptand 222 in Solutions. A Thermodynamic Approach Source: ResearchGate URL: [Link]

-

Title: Synthesis and crystal structure of (2.2.2-cryptand)(nitrato- O,O' )lead(II) nitrate monohydrate Source: ResearchGate URL: [Link]

-

Title: Safety Using Chemical Reagents Source: WebGURU - Northeastern University URL: [Link]

-

Title: Pyrophoric Reagents Handling in Research Labs Source: Environmental Health and Safety - The University of Texas at Dallas URL: [Link]

-

Title: Synthesis, Structure and Supramolecular Properties of a Novel C3 Cryptand with Pyridine Units in the Bridges Source: MDPI URL: [Link]

-

Title: Mechanochemical Synthesis of a Sodium Anion Complex [Na+(2,2,2-cryptand)Na–] and Studies of Its Reactivity Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. 2.2.2-Cryptand - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Safety Using Chemical Reagents | webguru [webguru.sites.northeastern.edu]

- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 9. Mechanochemical Synthesis of a Sodium Anion Complex [Na+(2,2,2-cryptand)Na–] and Studies of Its Reactivity: Two-Electron and One-Electron Reductions - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of Kryptand 222B complexes

An In-Depth Technical Guide to the Thermodynamic Stability of Kryptand-222B Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kryptand-222B, formally known as 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a powerful chelating agent renowned for its ability to form exceptionally stable complexes with a variety of metal cations.[1][2] This high stability, a consequence of the cryptate effect, makes it a valuable tool in diverse fields, including analytical chemistry, nuclear medicine, and drug development.[1][3][4] Understanding the thermodynamic principles governing the formation and stability of these complexes is paramount for their effective application. This guide provides a comprehensive overview of the thermodynamic stability of Kryptand-222B complexes, detailing the theoretical underpinnings, experimental methodologies for characterization, and key factors influencing complex stability. It is intended to serve as a technical resource for researchers and professionals leveraging the unique properties of Kryptand-222B in their work.

Introduction: The Cryptate Effect and Preorganization

The remarkable stability of Kryptand-222B complexes, often referred to as cryptates, stems from a combination of the chelate effect and the macrocyclic effect, collectively known as the cryptate effect .[5][6]

-

Chelate Effect: Polydentate ligands, like Kryptand-222B, form multiple bonds to a single metal ion, creating one or more ring structures. This results in a significant increase in thermodynamic stability compared to complexes formed with analogous monodentate ligands.[6] The primary driving force for the chelate effect is a favorable entropy change; the displacement of multiple solvent molecules by a single chelating ligand leads to an increase in the overall disorder of the system.[7]

-

Macrocyclic Effect: When a polydentate ligand is cyclic, as is the case with Kryptand-222B, a further enhancement in stability is observed. This "macrocyclic effect" is attributed to the preorganized nature of the ligand.[2] The cryptand's three-dimensional cavity is already suitably arranged for cation binding, minimizing the entropic penalty associated with conformational changes upon complexation.[8] In aqueous solutions, the uncomplexed Kryptand-222B preferentially adopts a conformation that is pre-organized for ionophoric behavior, with a cavity featuring converging binding sites.[8]

The combination of these effects leads to very high stability constants for Kryptand-222B complexes with a range of metal ions.

Fundamental Thermodynamic Parameters

The thermodynamic stability of a complex is quantitatively described by its stability constant (K) , also known as the formation constant.[7] For the general equilibrium:

Mⁿ⁺ + Cryptand-222B ⇌ [M(Cryptand-222B)]ⁿ⁺

The stability constant is given by:

K = [[M(Cryptand-222B)]ⁿ⁺] / ([Mⁿ⁺][Cryptand-222B])

A larger value of K indicates a more stable complex.[9] The stability constant is related to the standard Gibbs free energy of complexation (ΔG°) by the following equation:

ΔG° = -RTlnK

where R is the gas constant and T is the absolute temperature. The Gibbs free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

A comprehensive understanding of the thermodynamic profile of complexation requires the determination of all three parameters: ΔG°, ΔH°, and ΔS°.

Factors Influencing the Stability of Kryptand-222B Complexes

The stability of a Kryptand-222B complex is not intrinsic to the ligand alone but is significantly influenced by several factors:

-

Nature of the Metal Ion:

-

Size and Charge: The stability of the complex is highly dependent on the "fit" between the size of the metal cation and the cavity of the Kryptand-222B. Generally, metal ions with a higher charge-to-size ratio form more stable complexes due to stronger electrostatic interactions.[10][11] For instance, the stability of complexes with alkali and alkaline earth metals generally increases as the ionic radius of the metal ion more closely matches the size of the cryptand's cavity.[9]

-

Electronegativity: A higher electronegativity of the central metal ion leads to a more stable complex.[10]

-

-

The Ligand:

-

Conformational Flexibility: While preorganized, the chains of Kryptand-222B possess enough flexibility to accommodate cations of varying sizes, allowing the donor atoms to optimize their coordination geometry.[1]

-

Donor Atoms: The presence of both nitrogen and oxygen donor atoms allows for effective coordination with a variety of metal ions.[1]

-

-

Solvent Effects: The nature of the solvent plays a crucial role in the thermodynamics of complexation.[12] The stability of the complex is influenced by the solvation energies of the free metal ion, the free cryptand, and the resulting cryptate.[1][13] Complexation is a competitive process where the cryptand must displace the solvent molecules from the metal ion's coordination sphere.

-

pH of the Solution: The nitrogen atoms in Kryptand-222B can be protonated at low pH. Protonation competes with metal ion binding, thereby reducing the stability of the metal complex.[14][15] Reversible complexation and decomplexation can be triggered by changing the pH of the solution.[16]

Experimental Determination of Thermodynamic Stability

Several experimental techniques can be employed to determine the thermodynamic parameters of Kryptand-222B complexation. The choice of method often depends on the specific system under investigation and the desired level of detail.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining stability constants.[17][18] It involves monitoring the change in the potential of an ion-selective electrode (ISE) for the metal ion of interest as a solution of Kryptand-222B is incrementally added.

Causality Behind Experimental Choices: This method is particularly useful for systems with high stability constants. The use of an ISE provides direct measurement of the free metal ion concentration, which is crucial for calculating the stability constant.[19] Maintaining a constant ionic strength is essential to ensure that the activity coefficients of the ions remain constant throughout the titration.[7]

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt of interest.

-

Prepare a standard solution of Kryptand-222B.

-

Prepare a background electrolyte solution to maintain a constant ionic strength (e.g., 0.1 M KNO₃ or NaClO₄).[7]

-

-

Electrode Calibration: Calibrate the ion-selective electrode using standard solutions of the metal ion in the same background electrolyte.

-

Titration:

-

Place a known volume and concentration of the metal ion solution in a thermostatted titration vessel.

-

Immerse the calibrated ISE and a suitable reference electrode.

-

incrementally add the Kryptand-222B solution using a precision burette.

-

Record the potential after each addition, ensuring the reading has stabilized.[20]

-

-

Data Analysis:

-